molecular formula C13H15F3O2 B2830750 Neopentyl 4-(trifluoromethyl)benzoate CAS No. 204779-82-8

Neopentyl 4-(trifluoromethyl)benzoate

Cat. No. B2830750
CAS RN: 204779-82-8
M. Wt: 260.256
InChI Key: MWLUXIMHLPCFRZ-UHFFFAOYSA-N
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Description

Neopentyl 4-(trifluoromethyl)benzoate is an organic compound commonly used in the synthesis of other compounds and in various scientific research applications. It is a white crystalline solid with a melting point of 105-107°C, and is soluble in common organic solvents. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Coordination and Activation of Electron-Poor Arenes

Neopentyl 4-(trifluoromethyl)benzoate has been used in studies focusing on the coordination and activation of electron-poor arenes. Research by Iverson et al. (2002) demonstrated the formation of η2-arene complexes through the reductive elimination of neopentane, leading to the formation of highly reactive intermediates that can react with a variety of electron-deficient benzenes (Iverson, Lachicotte, Müller, & Jones, 2002).

Liquid Crystalline Properties

Matsunaga and Miyajima (1985) explored the liquid crystalline properties of alkyl 4-(4-alkoxybenzylideneamino)benzoates, including neopentyl esters. They found that branching in the ester alkyl chains, such as neopentyl, leads to nematic behavior and alters the phase behavior of the compounds (Matsunaga & Miyajima, 1985).

Thermal Decomposition and Reaction Properties

Davidson, Lappert, and Pearce (1973) described the preparation and characterization of Group IVA neopentyls, including their thermal decomposition, which produces neopentane. This study provides insights into the stability and reactivity of compounds containing neopentyl groups (Davidson, Lappert, & Pearce, 1973).

Antibacterial Activity

Krátký et al. (2013) investigated the antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Their findings highlighted the significant antibacterial properties of these compounds, offering potential applications in antimicrobial treatments (Krátký, Vinšová, Novotná, Mandíková, Trejtnar, Stolaříková, 2013).

Reactivity and Dimerization of Furan-Based o-Quinodimethanes

Trahanovsky, Huang, and Leung (1994) studied the reactivity and dimerization of furan-based o-quinodimethanes, including compounds with neopentyl groups. This research provides insights into the stability and reaction pathways of these complex organic compounds (Trahanovsky, Huang, & Leung, 1994).

Radiohalogenated Theranostic Pairs

Suzuki et al. (2021) explored the use of neopentyl glycol as a scaffold to prepare radiohalogenated theranostic systems with high in vivo stability. This study is significant for the development of novel diagnostic and therapeutic agents in nuclear medicine (Suzuki, Kaizuka, Tatsuta, Tanaka, Washiya, Shirakami, Ooe, Toyoshima, Watabe, Teramoto, Sasaki, Watanabe, Ishioka, Hatazawa, Uehara, Arano, 2021).

Mechanism of Action

properties

IUPAC Name

2,2-dimethylpropyl 4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-12(2,3)8-18-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLUXIMHLPCFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-trifluoromethylbenzoic acid (75.0 g, 394 mmol) and 2,2-dimethyl-propyl alcohol (70.5 g, 800 mmol) in toluene (500 mL) was added concentrated sulfuric acid (3.0 mL). The mixture was stirred at reflux for 4 hours, cooled to room temperature, poured into saturated aqueous sodium carbonate (250 mL) and the layers were separated. The organic layer was washed with saturated aqueous sodium carbonate (250 mL), and brine (100 mL), and was concentrated to give 4-trifluoromethyl-benzoic acid, 2,2-dimethyl-propyl ester (102 g, 99% yield) as a yellow liquid: Rf: 0.66 (ethyl acetate/hexanes 25/75); IR 2932, 1727, 1327, 1280, 1133, 1066, 862, 775, 704 cm−1; 1H NMR (400 MHz, CDCl3) δ8.16 (d, J=7.9 Hz, 2H), 7.70 (d, J=8.1 Hz, 2H), 4.04 (s, 2H), 1.04 (s, 9); 13C NMR (100 MHz, CDCl3) δ26.51, 31.61, 74.72, 123.63 (q, J=272.7 HZ), 125.4, 129.9, 133.7, 134.35 (q, J=31.7 Hz), 165.35.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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